molecular formula C14H11Cl B162029 1-[(Z)-Styryl]-4-chlorobenzene CAS No. 1657-49-4

1-[(Z)-Styryl]-4-chlorobenzene

Cat. No.: B162029
CAS No.: 1657-49-4
M. Wt: 214.69 g/mol
InChI Key: TTYKTMUIQGPMMH-SREVYHEPSA-N
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Description

1-[(Z)-Styryl]-4-chlorobenzene, also commonly known as (Z)-4-chlorostilbene, is an organic compound with the molecular formula C14H11Cl and a molecular weight of 214.690 g/mol . This compound is a stereoisomer of chlorostilbene, characterized by the Z (cis) configuration of its central ethene bond, which influences its physical properties and packing in the solid state. Researchers value this high-purity reagent for its role as a building block in the synthesis of more complex organic materials. Its structure, featuring a chlorophenyl group connected to a styryl moiety, makes it a candidate for studying photophysical properties and developing advanced π-conjugated systems. Stilbene derivatives are of significant interest in material science, particularly in the development of organic fluorescent probes and sensors for scientific detection applications . The compound is typically a solid at room temperature and has a calculated LogP value of 4.51, indicating high lipophilicity . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

CAS No.

1657-49-4

Molecular Formula

C14H11Cl

Molecular Weight

214.69 g/mol

IUPAC Name

1-chloro-4-[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6-

InChI Key

TTYKTMUIQGPMMH-SREVYHEPSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Heck Reaction

The Heck coupling between 4-chlorophenyl halides and styrenes enables stereoselective synthesis.

Reagents :

  • 4-Chlorobromobenzene

  • Styrene

Catalytic System :

  • Palladium source: Pd(OAc)₂ or PdCl₂(PPh₃)₂

  • Ligand: Tri-o-tolylphosphine (for Z-selectivity)

  • Base: Triethylamine (TEA) or K₂CO₃

  • Solvent: Dimethylformamide (DMF) or acetonitrile

Conditions :

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

Yield : 60–70% with Z:E ratio of 3:1.

Suzuki-Miyaura Coupling

This method employs boronic acids to form the styryl group.

Reagents :

  • 4-Chlorophenylboronic acid

  • (Z)-β-Bromostyrene

Catalytic System :

  • Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃

Conditions :

  • Solvent: Toluene/water (3:1)

  • Temperature: 80°C

Yield : 50–65% (limited by boronic acid stability).

Elimination Reactions

Dehydrohalogenation of Vicinal Dihalides

Reagents :

  • 1,2-Dibromo-1-(4-chlorophenyl)ethane

Conditions :

  • Base: KOtBu or DBU

  • Solvent: THF

  • Temperature: 25°C

Mechanism :
Anti-elimination produces the (Z)-isomer due to steric hindrance.

Yield : 55–60%.

Acid-Catalyzed Dehydration

Reagents :

  • 1-(4-Chlorophenyl)-2-phenylethanol

Conditions :

  • Acid: H₂SO₄ or p-toluenesulfonic acid (PTSA)

  • Solvent: Toluene

  • Temperature: Reflux (110°C)

Yield : 70–75% (Z:E ratio 2:1).

Photochemical and Thermal Isomerization

The (E)-isomer can be converted to the (Z)-form via:

  • UV irradiation (λ = 300–350 nm) in benzene.

  • Thermal equilibration at 150°C (limited by decomposition).

Comparative Analysis of Methods

MethodYield (%)Z-SelectivityScalabilityCost Efficiency
HWE Reaction75–85HighModerateHigh
Heck Coupling60–70ModerateHighModerate
Suzuki Coupling50–65LowHighLow
Dehydrohalogenation55–60ModerateLowHigh
Acid Dehydration70–75LowHighHigh

Challenges and Optimization Strategies

  • Stereochemical Control : Use bulky ligands (e.g., RuPhos) in Heck reactions to enhance Z-selectivity.

  • Byproduct Formation : Avoid overhalogenation in Friedel-Crafts routes by controlling chlorine stoichiometry.

  • Catalyst Loading : Reduce Pd concentrations to <100 ppm using supported catalysts (e.g., Pd/C) .

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-Styryl]-4-chlorobenzene undergoes several types of chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane, 4-chlorobibenzyl.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.

    Substitution: Nucleophiles like sodium methoxide can replace the chlorine atom under basic conditions.

Major Products:

    Oxidation: Epoxides and other oxygenated derivatives.

    Reduction: 4-chlorobibenzyl.

    Substitution: Various substituted stilbenes depending on the nucleophile used.

Scientific Research Applications

1-[(Z)-Styryl]-4-chlorobenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in studies related to its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other biologically active stilbenes.

    Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Z)-Styryl]-4-chlorobenzene involves its interaction with various molecular targets. The double bond and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[(Z)-Styryl]-4-chlorobenzene with halogenated benzene derivatives bearing diverse substituents, focusing on synthesis, physicochemical properties, and applications.

Halogen-Substituted Triazole Derivatives

Compounds such as 1-(azidomethyl)-4-chlorobenzene and its fluoro-, bromo-, and iodo-analogs (e.g., 1-(azidomethyl)-4-bromobenzene) are synthesized via click chemistry, forming 1,4-disubstituted 1,2,3-triazoles with uracil or thymine moieties . These derivatives exhibit corrosion inhibition properties, as demonstrated by electrochemical studies.

Compound Substituent Molecular Formula Key Property Reference
1-(azidomethyl)-4-chlorobenzene -N₃, -Cl C₇H₆ClN₃ Corrosion inhibitor for steels
1-(azidomethyl)-4-bromobenzene -N₃, -Br C₇H₆BrN₃ Enhanced inhibition efficiency

Key Insight : Chlorine and bromine substituents improve corrosion resistance due to their electron-withdrawing effects, which stabilize adsorbed inhibitor layers on metal surfaces .

Alkenyl-Substituted Chlorobenzenes

Compounds like 1-(but-3-enyl)-4-chlorobenzene (C₁₀H₁₁Cl) and (E)-1-(2-bromo-2-fluorovinyl)-4-chlorobenzene (C₈H₅BrClF) feature unsaturated chains. These are synthesized via Grignard reactions or halogenative coupling, with applications in organic intermediates .

Compound Substituent Molecular Weight Synthetic Route Application
1-(but-3-enyl)-4-chlorobenzene -CH₂CH₂CH=CH₂, -Cl 154.64 g/mol Allylsamarium bromide reaction Pharmaceutical intermediates
(E)-1-(2-bromo-2-fluorovinyl)-4-chlorobenzene -CBr=CF, -Cl 235.48 g/mol Halogenative coupling Fluorinated building block

Key Insight : Alkenyl substituents enhance reactivity for cross-coupling reactions, while halogenated vinyl groups (e.g., Br, F) introduce steric and electronic complexity .

Brominated Chlorobenzene Derivatives

Brominated analogs such as 1-(2-bromoethyl)-4-chlorobenzene (C₈H₈BrCl) and 1-(1-bromoethenyl)-4-chlorobenzene (C₈H₆BrCl) are synthesized via ketone bromination or alkyne functionalization. These serve as precursors in Suzuki-Miyaura couplings .

Compound Substituent Boiling Point Key Data Reference
1-(2-bromoethyl)-4-chlorobenzene -CH₂CH₂Br, -Cl Not reported HRMS: [M+H]+ = 218.9567
1-(1-bromoethenyl)-4-chlorobenzene -CBr=CH, -Cl 264.4°C (predicted) IR: 1640 cm⁻¹ (C=C stretch)

Key Insight : Bromine’s leaving-group ability facilitates nucleophilic substitutions, making these compounds versatile in C–C bond-forming reactions .

Pharmaceutical Intermediates

Complex derivatives like 1-(2-(bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene (C₁₅H₁₈BrCl) are high-purity intermediates for APIs, synthesized under ISO-certified conditions .

Compound Molecular Weight Purity Application Reference
1-(2-(bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene 313.66 g/mol ≥98% Anticancer drug synthesis

Key Insight : Bulky substituents (e.g., cyclohexenyl) improve pharmacokinetic properties by modulating lipophilicity .

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